N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide: is a compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an adamantane core, a cyclopropyl group, and a thiophene ring, making it a complex and intriguing molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core, followed by the introduction of the cyclopropyl and thiophene groups. Common reagents used in these reactions include cyclopropyl bromide, thiophene, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the adamantane core.
Substitution: Halogenation or other substitution reactions can occur at the thiophene ring or the cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of various reduced derivatives.
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides stability and rigidity, while the thiophene and cyclopropyl groups contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N-{[1-(thiophen-2-yl)cyclopropyl]methyl}adamantane-1-carboxamide
- N-{[1-(furan-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide
- N-{[1-(pyridin-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide
Uniqueness: N-{[1-(thiophen-3-yl)cyclopropyl]methyl}adamantane-1-carboxamide stands out due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity
Properties
Molecular Formula |
C19H25NOS |
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Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H25NOS/c21-17(20-12-18(2-3-18)16-1-4-22-11-16)19-8-13-5-14(9-19)7-15(6-13)10-19/h1,4,11,13-15H,2-3,5-10,12H2,(H,20,21) |
InChI Key |
YBTDHOODLKYVET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CSC=C5 |
Origin of Product |
United States |
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